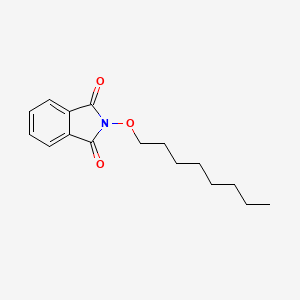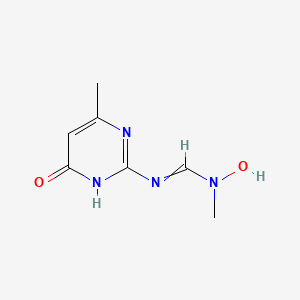
N-hydroxy-N-methyl-N'-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)methanimidamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-hydroxy-N-methyl-N’-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)methanimidamide is a complex organic compound that belongs to the class of pyrimidines. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their significant roles in biochemistry, particularly in the structure of nucleic acids.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-hydroxy-N-methyl-N’-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)methanimidamide typically involves the cyclocondensation of ethyl acetoacetate and biguanide. This reaction is catalyzed by ammonium chloride and proceeds through the formation of an intermediate, which then undergoes further reactions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
N-hydroxy-N-methyl-N’-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)methanimidamide undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound, often altering its chemical properties.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but typically involve controlled temperatures and pH levels to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Applications De Recherche Scientifique
N-hydroxy-N-methyl-N’-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)methanimidamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s structure makes it a valuable tool in studying nucleic acid interactions and enzyme functions.
Industry: The compound can be used in the production of various pharmaceuticals and agrochemicals
Mécanisme D'action
The mechanism of action of N-hydroxy-N-methyl-N’-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)methanimidamide involves its interaction with specific molecular targets, such as enzymes or nucleic acids. The compound can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. This interaction can disrupt normal biochemical pathways, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Ethyl-3-cyano-4-methyl-6-hydroxy-2-pyridone: This compound shares a similar pyrimidine structure and has comparable chemical properties.
Methyl 2-(2-(((benzyloxy)carbonyl)amino)propan-2-yl)-5-hydroxy-1-methyl-6-oxo-1,6-dihydropyrimidine-4-carboxylate: Another compound with a similar pyrimidine core, used in various chemical syntheses.
Uniqueness
N-hydroxy-N-methyl-N’-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)methanimidamide is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity
Propriétés
Formule moléculaire |
C7H10N4O2 |
|---|---|
Poids moléculaire |
182.18 g/mol |
Nom IUPAC |
N-hydroxy-N-methyl-N'-(4-methyl-6-oxo-1H-pyrimidin-2-yl)methanimidamide |
InChI |
InChI=1S/C7H10N4O2/c1-5-3-6(12)10-7(9-5)8-4-11(2)13/h3-4,13H,1-2H3,(H,9,10,12) |
Clé InChI |
JIDMYVMFEVHEDW-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=O)NC(=N1)N=CN(C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




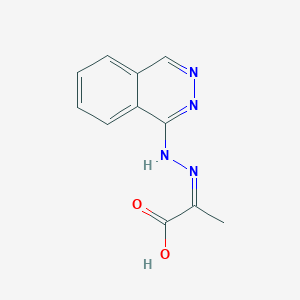
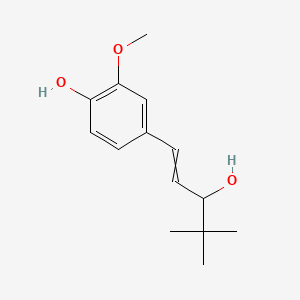
![methyl 4-{[(4H-1,2,4-triazol-4-yl)imino]methyl}benzoate](/img/structure/B11725746.png)
![3-[3-(5-Methyl-2-furanyl)-1-phenyl-4-pyrazolyl]-2-propenoic acid](/img/structure/B11725748.png)
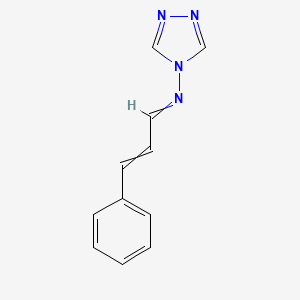
![1-[(1-Chloro-3,4-dihydronaphthalen-2-yl)methylidene]-2-phenylhydrazine](/img/structure/B11725760.png)
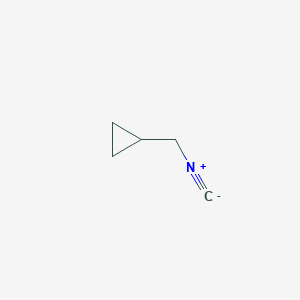
![3-[(2-fluorophenyl)methylidene]-3,4-dihydro-2H-1-benzopyran-4-one](/img/structure/B11725772.png)
![Methyl 2-[3-(3-nitrophenyl)prop-2-enamido]acetate](/img/structure/B11725778.png)

